molecular formula C7H11Cl2N3O B8190732 6-Aminomethyl-nicotinamide dihydrochloride

6-Aminomethyl-nicotinamide dihydrochloride

Cat. No.: B8190732
M. Wt: 224.08 g/mol
InChI Key: JNULAVUTCRZDQF-UHFFFAOYSA-N
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Description

6-Aminomethyl-nicotinamide dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N3O It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminomethyl-nicotinamide dihydrochloride typically involves the reaction of nicotinamide with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-Aminomethyl-nicotinamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

6-Aminomethyl-nicotinamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and metabolic disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Aminomethyl-nicotinamide dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as glucose-6-phosphate dehydrogenase, which plays a crucial role in cellular metabolism. By inhibiting this enzyme, the compound can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Aminonicotinamide: A similar compound with a slightly different structure but similar biological activity.

    Nicotinamide: The parent compound from which 6-Aminomethyl-nicotinamide dihydrochloride is derived.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it valuable in research for developing new therapeutic agents and understanding metabolic processes.

Properties

IUPAC Name

6-(aminomethyl)pyridine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c8-3-6-2-1-5(4-10-6)7(9)11;;/h1-2,4H,3,8H2,(H2,9,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNULAVUTCRZDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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